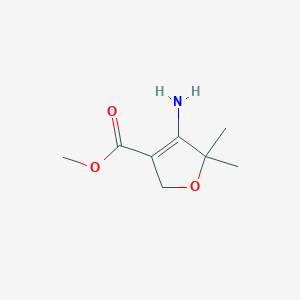

Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-5,5-dimethyl-2H-furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(2)6(9)5(4-12-8)7(10)11-3/h4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSSJSJNRMDYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(CO1)C(=O)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldolase-Catalyzed Synthesis of Dihydrofuran Intermediates

A relevant approach, as described in patent WO2008067997A1, involves enzymatic aldol reactions between α-hydroxyaldehydes and α-hydroxyketones catalyzed by aldolase enzymes or organocatalysts such as proline or pyrrolidine derivatives. This method yields 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one derivatives, which can serve as key intermediates for further functionalization to introduce the amino group at position 4 and convert the hydroxy group to an amino group.

- Reaction conditions favor equimolar amounts of reactants.

- Concentrations are optimized typically below 0.5 M to balance reaction rate and selectivity.

- The enzymatic catalysis provides high stereoselectivity, often achieving enantiomeric excesses above 90%.

Amination of Dihydrofuran Intermediates

The conversion of hydroxy-substituted dihydrofuran intermediates to the corresponding amino derivatives can be achieved by nucleophilic substitution or reductive amination strategies. Patent US20230339876A1 outlines processes for preparing aminofurans via reactions involving chlorinating agents such as thionyl chloride or phosphoryl trichloride to activate the hydroxy group, followed by amination with ammonia or amine sources.

- Typical reagents include thionyl chloride (SOCl2), phosphoryl trichloride (POCl3), or diphosgene for conversion of hydroxy groups to better leaving groups.

- Amination is conducted in polar aprotic solvents such as N,N-dimethylacetamide or acetonitrile.

- Reaction temperatures range from ambient to moderate heating (25–80 °C).

- The process yields methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate with good purity and yield.

Esterification and Methylation

The methyl ester functionality at position 3 is introduced either by esterification of the corresponding carboxylic acid intermediate or by direct methylation of the acid precursor using methylating agents such as diazomethane or methyl iodide under basic conditions.

- Esterification is typically performed under acidic catalysis or via Fischer esterification.

- Methylation conditions are optimized to prevent side reactions and preserve the dihydrofuran ring integrity.

- Data Table: Summary of Preparation Steps and Conditions

| Step | Reagents/Catalysts | Solvent(s) | Conditions | Notes |

|---|---|---|---|---|

| Aldolase-catalyzed aldol reaction | α-Hydroxyaldehyde + α-Hydroxyketone, Aldolase or Proline catalyst | Aqueous buffer or organic solvent | 0–40 °C, pH 6–8 | High stereoselectivity, moderate concentration (≤0.5 M) |

| Hydroxy group activation | Thionyl chloride, Phosphoryl trichloride, Diphosgene | N,N-Dimethylacetamide, Acetonitrile | 25–80 °C | Converts OH to good leaving group |

| Amination | Ammonia or amine source | Polar aprotic solvent | Ambient to moderate heat | Introduces amino group at position 4 |

| Esterification/Methylation | Acid + Methanol + Acid catalyst or Methyl iodide + Base | Methanol, DMF | Reflux or room temperature | Forms methyl ester at position 3 |

- Enzymatic aldol reactions provide a green and stereoselective route to key intermediates, with enantiomeric excesses exceeding 90%, which is critical for biological activity and downstream transformations.

- The activation of hydroxy groups using chlorinating agents is efficient but requires careful control of reaction conditions to minimize ring opening or degradation.

- Amination steps benefit from the use of polar aprotic solvents to enhance nucleophilicity and yield.

- Methyl ester formation is straightforward but must be controlled to avoid transesterification or hydrolysis under acidic or basic conditions.

The preparation of this compound is effectively achieved through a combination of enzymatic aldol synthesis of dihydrofuran intermediates, chemical activation of hydroxy groups, subsequent amination, and esterification. The integration of biocatalysis with classical organic synthesis enables high selectivity and yield, making these methods suitable for scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The amino group and the ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

Industry: It can be used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several dihydrofuran and heterocyclic derivatives. Below is a detailed comparison with key analogs:

Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

- Molecular Formula: C₉H₁₃NO₄

- Molecular Weight : 199.2 g/mol

- Key Differences: The ethyl ester substituent (vs. methyl) increases molecular weight by ~14 g/mol and introduces steric bulk, which may influence solubility, reactivity, or crystallinity.

Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate

- Molecular Formula: C₁₁H₁₃F₂NO₃

- Molecular Weight : 269.23 g/mol

- Key Differences :

- Incorporation of fluorine atoms and a benzofuran scaffold increases lipophilicity and may enhance metabolic stability, making it more suitable for pharmaceutical applications.

- The tetrahydrobenzofuran ring introduces conformational rigidity, contrasting with the flexible dihydrofuran in the target compound.

Dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate

- Molecular Formula: C₁₈H₁₇NO₇

- Molecular Weight : 389.32 g/mol

- Key Differences :

- Aromaticity and extended conjugation differentiate this compound from the dihydrofuran-based target.

- The isophthalate backbone and methoxycarbonyl groups suggest applications in polymer chemistry or as photoactive materials.

Structural and Functional Analysis

Table 1: Comparative Physicochemical Properties

Research Challenges and Opportunities

- Structural Validation : Tools like SHELX and ORTEP-III are critical for confirming crystallographic data, though such studies are absent in the provided evidence.

- Application Gaps: Limited data exist on biological activity, solubility, or stability. Further research could explore its utility in: Medicinal Chemistry: As a precursor for kinase inhibitors or antimicrobial agents. Material Science: Functionalization for liquid crystals or polymers.

Biological Activity

Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate (CAS Number: 1260088-70-7) is a heterocyclic organic compound characterized by the presence of an amino group and a carboxylate ester group on a furan ring. This unique structure positions it as a potential candidate for various biological applications, including medicinal chemistry and synthetic biology. This article reviews the biological activities associated with this compound, supported by relevant data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 171.19 g/mol

- Structure : The compound features a furan ring substituted with an amino group and two methyl groups, contributing to its unique reactivity and biological properties.

Anticancer Activity

The compound's derivatives have been explored for their anticancer properties. For example, certain γ-butyrolactones have demonstrated cytotoxicity against cancer cell lines with IC values in the micromolar range . While direct studies on this compound are sparse, the presence of the amino group may enhance interactions with cancer-related enzymes or receptors.

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The amino group may facilitate binding to enzymes or receptors involved in metabolic pathways.

- Nucleophilic Substitution : The carboxylate ester can undergo nucleophilic attack, potentially leading to the formation of biologically active metabolites.

- Oxidative Reactions : The compound can participate in oxidation reactions that may modify its biological activity.

Case Studies

-

Antibacterial Screening :

- A study evaluated the antibacterial efficacy of furan derivatives against E. coli and S. aureus. While this compound was not directly tested, related compounds showed promising results.

Compound MIC (µg/mL) Bacterial Strain Furanomycin 1–5 E. coli Methyl derivative N/A S. aureus -

Anticancer Potential :

- In vitro studies on compounds similar to methyl 4-amino derivatives indicated significant cytotoxicity against various cancer cell lines.

Compound IC (µM) Cell Line γ-butyrolactone 34.3 RAW 264.7 Furan derivative N/A Various

Q & A

Q. What are the key structural features of Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate, and how can they be experimentally confirmed?

The compound features a dihydrofuran ring (2,5-dihydrofuran) with a carboxylate ester group at the 3-position, an amino group at the 4-position, and two methyl groups at the 5-position. Key structural confirmation methods include:

- NMR spectroscopy : To resolve substituent positions and hydrogen environments (e.g., splitting patterns for the dihydrofuran ring protons).

- X-ray crystallography : For absolute stereochemical assignment and validation of the dihydrofuran ring conformation .

- Mass spectrometry : To confirm molecular weight (185.18 g/mol, C₈H₁₁NO₄) and fragmentation patterns .

Q. What synthetic routes are commonly employed to synthesize this compound?

Synthesis typically involves multi-step routes, such as:

- Cyclization reactions : Starting from keto-esters or amino acid precursors under acidic or basic conditions.

- Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC).

- Purification challenges : Use of column chromatography or preparative HPLC to isolate the product from byproducts, particularly regioisomers .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this compound be systematically addressed?

Contradictory bioactivity results may arise from variations in:

- Assay conditions (e.g., pH, solvent, cell lines).

- Structural analogs : Compare with ethyl ester derivatives (e.g., Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate) to assess ester group impact on activity .

- Purity verification : Use HPLC (>95% purity) to rule out impurities affecting results .

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple assays to validate consistency .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?

SAR studies should focus on:

- Functional group modifications : Replace the methyl ester with ethyl or tert-butyl esters to evaluate steric/electronic effects (see tert-butyl analogs in ).

- Amino group derivatization : Introduce acyl or sulfonyl groups to probe hydrogen-bonding interactions.

- Computational modeling : Molecular docking or MD simulations to predict target binding (e.g., enzymes or receptors) .

- Crystallographic data : Compare with structurally validated analogs (e.g., 3,4-dibromo-2,5-dihydrofuran derivatives) to identify conserved motifs .

Q. How can the crystalline conformation of this compound be resolved, and what software tools are suitable for refinement?

- Data collection : Use single-crystal X-ray diffraction with Mo/Kα radiation.

- Refinement : SHELXL (for small-molecule refinement) or OLEX2 integrated with SHELXTL for handling twinning or disorder .

- Validation : Check for PLATON alerts (e.g., ADDSYM) to ensure correct space group assignment .

Q. What methodological approaches are optimal for assessing its stability under varying storage conditions?

- Thermal analysis : DSC/TGA to determine decomposition temperatures.

- Accelerated stability studies : Expose samples to 40°C/75% RH for 1–3 months, monitoring degradation via HPLC.

- Light sensitivity : UV-Vis spectroscopy to track photolytic byproducts .

Q. How can researchers investigate the mechanistic basis of its antimicrobial or anticancer activity?

- Enzyme inhibition assays : Target enzymes like topoisomerases or β-lactamases using fluorogenic substrates.

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or kinase receptors).

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Methodological and Safety Considerations

Q. What analytical techniques are critical for ensuring purity and characterizing degradation products?

- HPLC-DAD/MS : For quantifying purity and identifying degradation peaks.

- IR spectroscopy : To confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

- Elemental analysis : Verify C/H/N/O composition matches theoretical values .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard assessment : Despite no explicit GHS classification, treat as a potential irritant (use gloves, goggles).

- Ventilation : Conduct reactions in a fume hood due to possible amine or ester volatility.

- Waste disposal : Follow institutional guidelines for organic solvents and nitrogen-containing waste .

Q. How can this compound be applied in interdisciplinary research (e.g., materials science or drug discovery)?

- Coordination chemistry : Test as a ligand for metal-organic frameworks (MOFs) via its amino and carboxylate groups.

- Prodrug development : Explore esterase-mediated hydrolysis to release bioactive carboxylic acid derivatives.

- Polymer synthesis : Incorporate into biodegradable polymers via ring-opening polymerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.